N,N'-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide
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Overview
Description
N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide is an organic compound that features a benzene ring substituted with two pyridin-4-ylmethyl groups and two carboxamide groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with various metals, which can be used in catalysis and materials science.
Materials Science:
Biological Studies: It can be used in the study of molecular interactions and binding affinities with biological molecules.
Mechanism of Action
The mechanism of action of N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide involves its ability to act as a ligand, coordinating with metal ions through its pyridinyl and carboxamide groups. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and stability of the resulting complexes. The molecular targets and pathways involved depend on the specific metal ions and the context of the application.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-4-ylmethyl)oxalamide: Similar in structure but with an oxalamide linkage instead of a benzene ring.
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a central pyridine ring with carboxamide groups at the 3 and 5 positions.
Uniqueness
N,N’-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide is unique due to its benzene core, which provides rigidity and a specific spatial arrangement of functional groups. This structural feature can lead to distinct coordination geometries and properties in its metal complexes, making it valuable for specific applications in materials science and coordination chemistry.
Properties
IUPAC Name |
1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(26)24-14-16-7-11-22-12-8-16/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRHYVTJUFLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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